3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
Overview
Description
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine ring system with a bromine atom at the 6-position and a pyridine ring at the 2-position
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions with various halogenated derivatives under conditions of phase transfer catalysis solid–liquid (ctp), leading to the formation of different regioisomers . This suggests that the compound may interact with its targets in a similar manner, potentially leading to changes in the targets’ structure or function .
Biochemical Pathways
Compounds with similar structures have been found to affect the nf-kappab pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have shown considerable cytotoxicity, suggesting potential anticancer activity .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis (PTC) conditions to yield the desired compound . The reaction conditions often involve solid-liquid phase transfer catalysis, which allows for the isolation of regioisomeric compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Alkylation Reactions: The compound can be alkylated at different nitrogen positions (N3 and N4) using alkyl halides.
Common Reagents and Conditions
Alkyl Halides: Used for alkylation reactions.
Phase Transfer Catalysts: Employed to facilitate reactions under solid-liquid conditions.
Major Products
The major products of these reactions include various regioisomers depending on the position of substitution or alkylation .
Scientific Research Applications
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial agents.
Material Science: The structural properties of the compound make it useful in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is unique due to its specific substitution pattern and the presence of both imidazo[4,5-b]pyridine and pyridine rings
Properties
IUPAC Name |
6-bromo-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPVWOPPVBQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231348 | |
Record name | 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-90-2 | |
Record name | 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65147-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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